Computed Lipophilicity (XLogP3): Azetidine Amide vs. 4-Methoxy-4-Methylpiperidine Amide Analog
The target compound exhibits a computed XLogP3 value of 2.4, which is 0.5 log units lower than the XLogP3 of 2.9 calculated for the direct piperidine analog (5-bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone (CID 137929229) [1][2]. Both values were generated using the XLogP3 algorithm (version 3.0) within PubChem, ensuring methodological consistency [1][2]. A ΔlogP of +0.5 for the piperidine analog represents a significant shift in lipophilicity, a property inversely correlated with aqueous solubility and frequently associated with increased off-target binding and higher metabolic clearance rates.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | (5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone (CID 137929229): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.5 (comparator more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem (2025.09.15 release) |
Why This Matters
Lower lipophilicity (ΔXLogP3 = -0.5 vs. the closest piperidine analog) predicts superior aqueous solubility and reduced promiscuous off-target binding, critical for lead optimization programs prioritizing ligand efficiency and pharmacokinetic developability.
- [1] PubChem. PubChem Compound Summary for CID 124222479, Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/124222479 (accessed 2026-05-03). View Source
- [2] PubChem. PubChem Compound Summary for CID 137929229, (5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137929229 (accessed 2026-05-03). View Source
